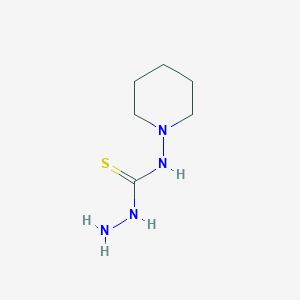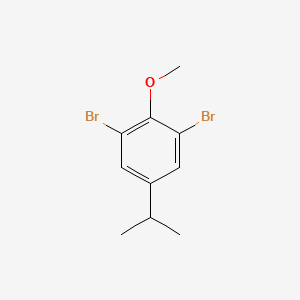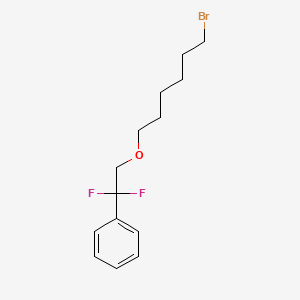
1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside, also known as I3G, is a natural compound found in cruciferous vegetables such as broccoli, cabbage, and kale. It is a glucosinolate, which is a class of sulfur-containing compounds that are known for their potential health benefits. I3G has been the subject of scientific research due to its potential as an anticancer agent and its ability to modulate the immune system.
Mecanismo De Acción
The anticancer effects of 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside are thought to be due to its ability to modulate various signaling pathways involved in cancer cell growth and survival. Specifically, this compound has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation. This compound has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other potential health benefits. Studies have found that this compound can modulate the immune system, including enhancing the activity of natural killer cells and increasing cytokine production. This compound has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside in lab experiments is that it is a natural compound found in food, making it a safer alternative to synthetic compounds. However, one limitation is that this compound is not very stable and can degrade quickly, making it difficult to work with in experiments.
Direcciones Futuras
There are several potential future directions for research on 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside. One area of interest is in developing methods to stabilize this compound for use in experiments. Another area of interest is in exploring the potential of this compound as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential as an anticancer agent.
Métodos De Síntesis
1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside can be synthesized from glucosinolate precursors found in cruciferous vegetables through a process called hydrolysis. This process involves breaking down the glucosinolate molecule with the enzyme myrosinase, which is found in the plant's tissues. The resulting breakdown products include this compound and other bioactive compounds.
Aplicaciones Científicas De Investigación
1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside has been the subject of scientific research due to its potential as an anticancer agent. Studies have found that this compound can inhibit the growth of cancer cells in vitro and in vivo, including breast, prostate, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO11/c22-6-11-13(24)14(25)16(27)20(30-11)32-18-12(7-23)31-19(17(28)15(18)26)29-10-5-21-9-4-2-1-3-8(9)10/h1-5,11-28H,6-7H2/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILXSYFURRCVRZ-NQXZFOFXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

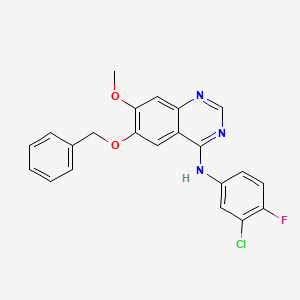
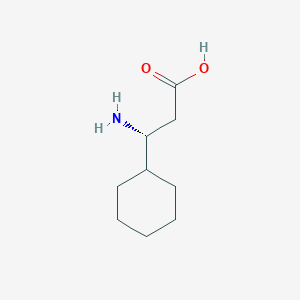
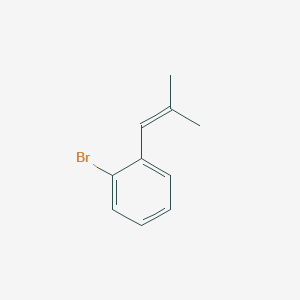
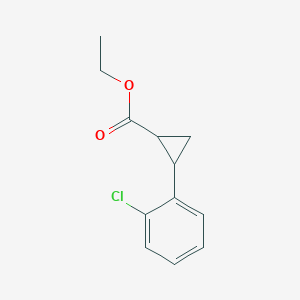
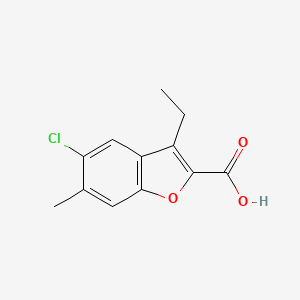
![[2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3301970.png)
amine](/img/structure/B3301978.png)
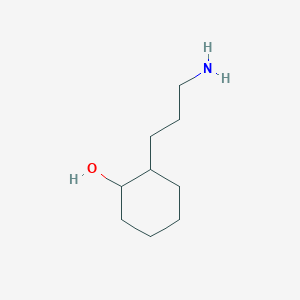

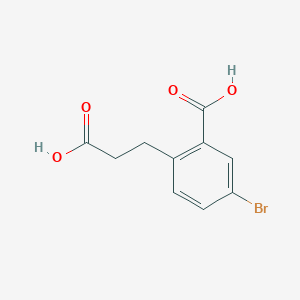
![{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}diethylamine](/img/structure/B3302005.png)
